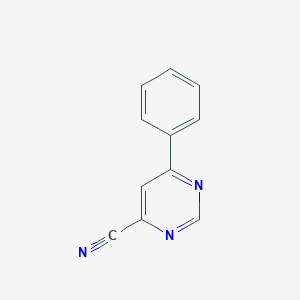![molecular formula C15H14N+ B372614 8,10-dimethylpyrido[1,2-a]quinolinium](/img/structure/B372614.png)
8,10-dimethylpyrido[1,2-a]quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,10-dimethylpyrido[1,2-a]quinolinium: is a heterocyclic aromatic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-dimethylpyrido[1,2-a]quinolinium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, starting from a substituted benzaldehyde and a suitable amine, the intermediate Schiff base can be cyclized using a strong acid like sulfuric acid to yield the desired quinolizinium compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: 8,10-dimethylpyrido[1,2-a]quinolinium can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinolizinium oxides.
Reduction: Formation of reduced quinolizinium derivatives.
Substitution: Formation of halogenated or nitrated quinolizinium compounds.
科学研究应用
Chemistry: 8,10-dimethylpyrido[1,2-a]quinolinium is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of quinolizinium can inhibit bacterial cell division by targeting essential proteins involved in cytokinesis .
Industry: In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The antibacterial activity of 8,10-dimethylpyrido[1,2-a]quinolinium is primarily due to its ability to disrupt bacterial cell division. It targets the protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring during cell division. By inhibiting the polymerization of FtsZ, the compound effectively halts bacterial proliferation .
相似化合物的比较
Berberine: Another quinolizinium derivative with antibacterial properties.
Sanguinarine: A benzo[c]phenanthridine alkaloid with similar mechanisms of action.
Uniqueness: 8,10-dimethylpyrido[1,2-a]quinolinium stands out due to its specific substitution pattern, which enhances its antibacterial potency compared to other quinolizinium derivatives. The presence of methyl groups at the 8 and 10 positions contributes to its unique chemical and biological properties .
属性
分子式 |
C15H14N+ |
|---|---|
分子量 |
208.28g/mol |
IUPAC 名称 |
8,10-dimethylbenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C15H14N/c1-11-9-12(2)15-13(10-11)6-7-14-5-3-4-8-16(14)15/h3-10H,1-2H3/q+1 |
InChI 键 |
XSOWBIFZHQDSMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
规范 SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


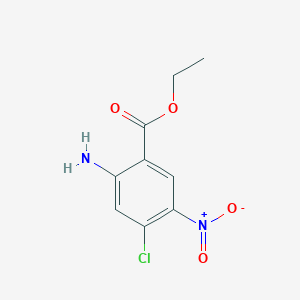

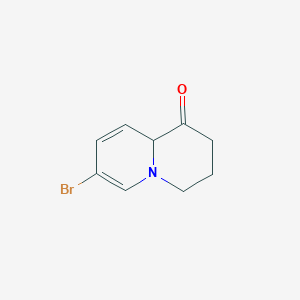
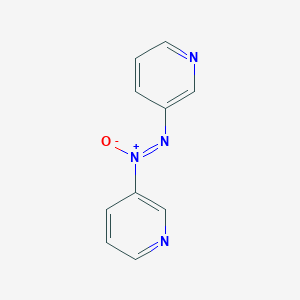
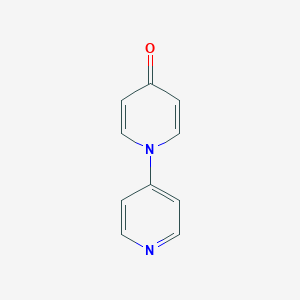
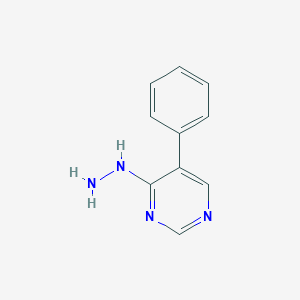
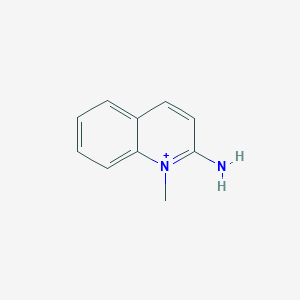
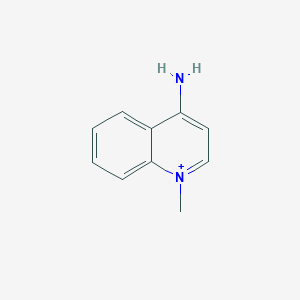
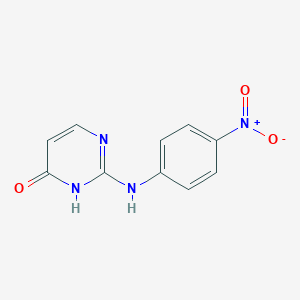
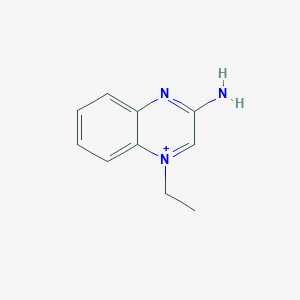
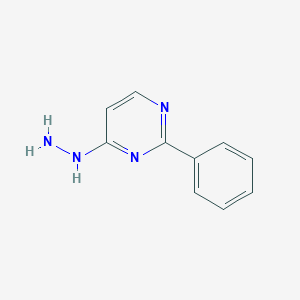
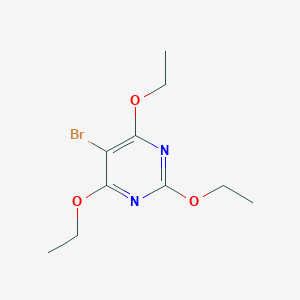
![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)
